molecular formula C10H5BrF3NO B2786241 6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one CAS No. 2137611-50-6

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one

Cat. No. B2786241
CAS RN: 2137611-50-6
M. Wt: 292.055
InChI Key: PKUAZKDXCURYQD-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one is a chemical compound that is widely used in scientific research. It is a heterocyclic organic compound that contains a quinoline ring system, which makes it an important building block in the synthesis of various biologically active molecules.

Future Directions

Research on metal-free synthetic routes and potential applications of this compound should be explored further .

properties

IUPAC Name

6-bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-1-2-7-5(3-6)4-8(10(12,13)14)15-9(7)16/h1-4H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUAZKDXCURYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(trifluoromethyl)-2H-isoquinolin-1-one

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